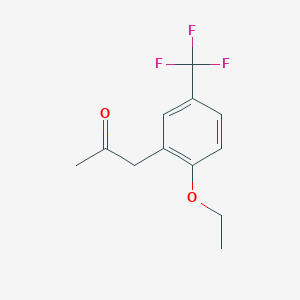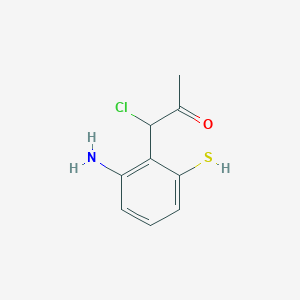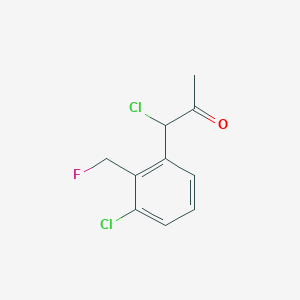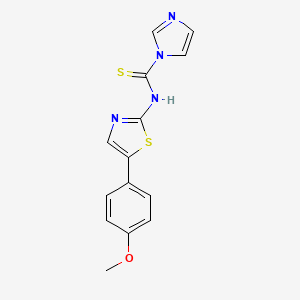
N-(5-(4-methoxyphenyl)thiazol-2-yl)-1H-imidazole-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(4-methoxyphenyl)thiazol-2-yl)-1H-imidazole-1-carbothioamide is a complex organic compound that features a thiazole ring and an imidazole ring. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The presence of a methoxyphenyl group further enhances its potential for diverse chemical reactivity and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methoxyphenyl)thiazol-2-yl)-1H-imidazole-1-carbothioamide typically involves multi-step procedures. One common method includes the reaction of 5-(4-methoxyphenyl)thiophen-2-amine with substituted aromatic carbonyl halides in the presence of coupling reagents like CDI (carbonyldiimidazole) and Et3N (triethylamine) under reflux conditions . The reaction conditions often require controlled temperatures and the use of dry solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(4-methoxyphenyl)thiazol-2-yl)-1H-imidazole-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-(4-methoxyphenyl)thiazol-2-yl)-1H-imidazole-1-carbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of N-(5-(4-methoxyphenyl)thiazol-2-yl)-1H-imidazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methyl-5-(4-(substituted phenylamino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl)benzamides
- 5-(4-methoxyphenyl)thiophen-2-amine derivatives
Uniqueness
N-(5-(4-methoxyphenyl)thiazol-2-yl)-1H-imidazole-1-carbothioamide is unique due to its specific combination of thiazole and imidazole rings, along with the methoxyphenyl group. This unique structure contributes to its diverse chemical reactivity and potential for various biological activities, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C14H12N4OS2 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]imidazole-1-carbothioamide |
InChI |
InChI=1S/C14H12N4OS2/c1-19-11-4-2-10(3-5-11)12-8-16-13(21-12)17-14(20)18-7-6-15-9-18/h2-9H,1H3,(H,16,17,20) |
InChI-Schlüssel |
LZNSBKRVTSLHIE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CN=C(S2)NC(=S)N3C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


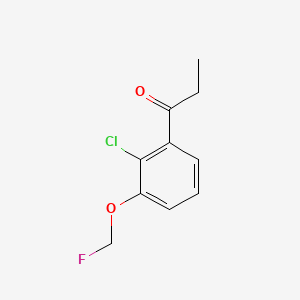
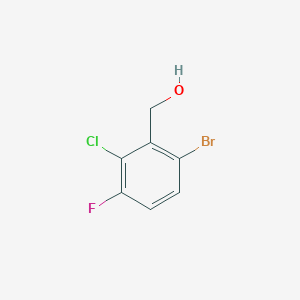

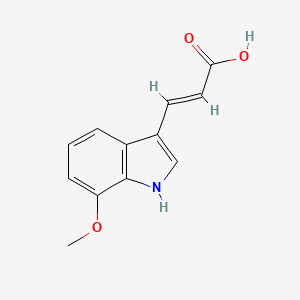

![6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B14048537.png)
![7-Bromoimidazo[1,2-A]pyridin-5-amine](/img/structure/B14048542.png)
![[2,2'-Bifuran]-5,5'-diyldimethanamine](/img/structure/B14048548.png)


